METHYL 2-({[4-(4-ACETYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
Overview
Description
Methyl 2-({[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a piperazine moiety, and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[4-(4-ACETYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the piperazine moiety, and the acetylation of the phenyl group. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the thiophene derivative.
Acetylation of the Phenyl Group: This can be done using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 2-({[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 2-({[4-(4-ACETYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate
- Methyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate
Uniqueness
Methyl 2-({[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate is unique due to the presence of the acetyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature may impart distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-[[4-(4-acetylphenyl)piperazine-1-carbonyl]amino]-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-13-12-17(19(25)27-3)18(28-13)21-20(26)23-10-8-22(9-11-23)16-6-4-15(5-7-16)14(2)24/h4-7,12H,8-11H2,1-3H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXVEZKRTWHYCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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